

An In-Depth Technical Guide to the Synthesis of 2-Allyloxytetrahydropyran from Dihydropyran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Allyloxytetrahydropyran

Cat. No.: B1275054

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-allyloxytetrahydropyran** from 3,4-dihydro-2H-pyran and allyl alcohol. The core of this transformation lies in the acid-catalyzed addition of an alcohol to a vinyl ether, a fundamental reaction in organic chemistry often utilized for the protection of hydroxyl groups. This document details the reaction mechanism, experimental protocols, and purification techniques, and provides relevant quantitative and spectroscopic data.

Reaction Overview and Mechanism

The synthesis of **2-allyloxytetrahydropyran** is achieved through the acid-catalyzed addition of allyl alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP). This reaction proceeds via the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by the nucleophilic allyl alcohol. The subsequent deprotonation of the resulting oxonium ion yields the final product and regenerates the acid catalyst.

The reaction is typically catalyzed by a Brønsted acid, with p-toluenesulfonic acid (p-TsOH) being a common and effective choice due to its low corrosivity, ease of handling, and affordability. The mechanism can be summarized in the following steps:

- Protonation of Dihydropyran: The acid catalyst protonates the C=C double bond of dihydropyran, leading to the formation of a resonance-stabilized oxocarbenium ion.

- Nucleophilic Attack: The oxygen atom of the allyl alcohol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
- Deprotonation: A base (typically the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the newly formed oxonium ion, yielding the neutral **2-allyloxytetrahydropyran** and regenerating the acid catalyst.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of **2-allyloxytetrahydropyran**.

Materials and Reagents

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Quantity (mmol)	Volume/Mass	Equivalents
3,4-Dihydro-2H-pyran	C ₅ H ₈ O	84.12	1.0	As Calculated	1.0
Allyl Alcohol	C ₃ H ₆ O	58.08	1.2	As Calculated	1.2
p-Toluenesulfonic acid monohydrate	C ₇ H ₈ O ₃ S·H ₂ O	190.22	0.02	As Calculated	0.02
Anhydrous Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	-	Sufficient Volume	-
Saturated aqueous sodium bicarbonate	NaHCO ₃	84.01	-	As needed	-
Brine (saturated aqueous NaCl)	NaCl	58.44	-	As needed	-
Anhydrous sodium sulfate	Na ₂ SO ₄	142.04	-	As needed	-

Reaction Procedure

- In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve allyl alcohol (1.2 equivalents) in anhydrous dichloromethane (DCM).
- To this solution, add 3,4-dihydro-2H-pyran (1.0 equivalent) dropwise at room temperature.
- Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents) to the reaction mixture.

- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction (typically within 30 minutes to a few hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

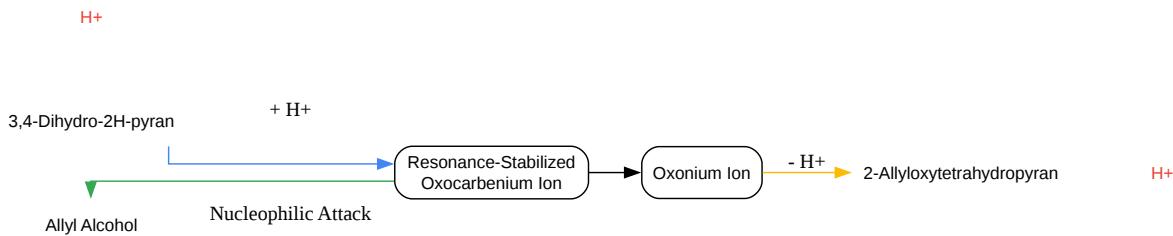
Purification

The crude **2-allyloxytetrahydropyran** can be purified by flash column chromatography on silica gel or by fractional distillation under reduced pressure to yield a pure, colorless oil.

Purification Method	Details
Flash Column Chromatography	Stationary Phase: Silica gel. Eluent: A gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity).
Fractional Vacuum Distillation	Apparatus: Standard fractional distillation setup with a vacuum source. The boiling point will be significantly lower than at atmospheric pressure.

Quantitative Data

While specific yield data for the synthesis of **2-allyloxytetrahydropyran** is not extensively reported in readily available literature, analogous reactions for the protection of alcohols with dihydropyran typically proceed in high yields, often exceeding 80-90%. The yield is dependent on the specific reaction conditions and the purity of the starting materials.


Spectroscopic Data

The following are predicted spectroscopic data for **2-allyloxytetrahydropyran** based on the analysis of similar structures. Experimental verification is recommended.

Spectroscopic Data	Characteristic Peaks
¹ H NMR (CDCl ₃ , 400 MHz)	δ 5.95-5.85 (m, 1H, -CH=CH ₂), 5.30-5.15 (m, 2H, -CH=CH ₂), 4.60 (t, J = 3.5 Hz, 1H, O-CH-O), 4.15-4.05 (m, 2H, -O-CH ₂ -CH=), 3.90-3.80 (m, 1H, tetrahydropyran ring), 3.55-3.45 (m, 1H, tetrahydropyran ring), 1.90-1.50 (m, 6H, tetrahydropyran ring).
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 134.5 (-CH=CH ₂), 117.0 (-CH=CH ₂), 98.0 (O-CH-O), 68.0 (-O-CH ₂ -CH=), 62.5 (tetrahydropyran ring C-6), 30.5 (tetrahydropyran ring), 25.5 (tetrahydropyran ring), 19.5 (tetrahydropyran ring).
IR (neat, cm ⁻¹)	3080 (C-H, alkene), 2940, 2860 (C-H, alkane), 1645 (C=C), 1120, 1075, 1035 (C-O stretching).

Visualizations

Reaction Mechanism

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Synthesis of 2-Allyloxytetrahydropyran from Dihydropyran]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275054#2-allyloxytetrahydropyran-synthesis-from-dihydropyran>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com